N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-5-20(18)28(23(30)26-22)9-3-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXLJVFKVKFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates various pharmacophores that may contribute to its therapeutic efficacy, particularly in oncology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C24H31ClN4O3S
- Molecular Weight : 491.05 g/mol
- CAS Number : 899950-55-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown a relatively broad anticancer spectrum with less cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil and paclitaxel. The IC50 values for these comparisons are as follows:
- 5-Fluorouracil : IC50 = 22.36 ± 2.09 µM
- Paclitaxel : IC50 = 20.01 ± 2.38 µM
- Test Compound : IC50 = 39.21 ± 4.31 µM against NIH3T3 cells .
Flow cytometry analyses indicate that the compound can induce apoptosis in A549 lung cancer cells in a concentration-dependent manner, significantly inhibiting tumor growth in mouse xenograft models without causing notable toxicity .
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and inhibition of cell migration. Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic markers such as caspase 3 and Bax, while also positively regulating p53 . Additionally, it has been suggested that the compound's activity may involve modulation of NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation .
In Vivo Studies
In vivo studies using mouse xenograft models have shown that this compound effectively suppresses tumor growth without significant side effects. This is particularly promising for developing new cancer therapies that minimize adverse effects associated with traditional chemotherapeutics.
Comparative Analysis
A comparative analysis of various derivatives of similar compounds indicates that modifications in the substituents can significantly alter biological activity. For instance, compounds with different aromatic substituents have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .
Data Table
| Compound Name | Molecular Formula | CAS Number | IC50 (µM) A549 | Mechanism of Action |
|---|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2... | C24H31ClN4O3S | 899950-55-1 | 39.21 ± 4.31 | Induces apoptosis |
| 5-Fluorouracil | C4H5FN2O2 | - | 22.36 ± 2.09 | DNA synthesis inhibitor |
| Paclitaxel | C47H51NO14 | - | 20.01 ± 2.38 | Microtubule stabilizer |
Scientific Research Applications
The compound N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and synthesis pathways based on comprehensive research findings.
Structural Characteristics
- Molecular Formula : C24H31ClN4O3S
- Molecular Weight : 466.05 g/mol
- Key Functional Groups :
- Thioether linkage
- Acetamide moiety
- Morpholinopropyl group
- Chlorinated aromatic ring
The compound features a cyclopentapyrimidine backbone, which is significant for its biological interactions.
Anticancer Research
Preliminary studies suggest that this compound may exhibit anticancer properties . Research indicates that similar compounds can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, a related compound demonstrated significant cytotoxicity against various human cancer cell lines, suggesting that this compound may also possess similar effects.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . Studies on structurally related compounds indicate significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for similar compounds was around 256 µg/mL, indicating that this compound could be effective in combating bacterial infections.
Enzyme Inhibition
This compound may act as an enzyme inhibitor , particularly for enzymes involved in metabolic pathways relevant to disease progression. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : This step involves the cyclization of precursor molecules to form the central bicyclic structure.
- Introduction of Functional Groups : Sequential reactions introduce the morpholinopropyl and thioether functionalities.
- Coupling Reactions : The final steps involve coupling with the acetamide moiety to yield the target compound.
Case Studies
Several case studies highlight the potential of compounds with similar structures:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
These case studies provide insights into the biological activity of this compound and underscore its potential therapeutic applications.
Preparation Methods
Biginelli Cyclocondensation Reaction
The pyrimidinone scaffold is synthesized via a modified Biginelli reaction:
Reactants :
- Cyclopentanone (1.2 equiv)
- Urea (1.0 equiv)
- 4-Chlorobenzaldehyde (1.0 equiv)
Catalyst : Activated carbon-supported sulfuric acid (10 mol%)
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol/water (3:1) |
| Reaction time | 6–8 h |
| Yield | 87–92% |
The catalyst enables recyclability (>5 cycles without activity loss) and eliminates aqueous workup requirements.
N-Alkylation with 3-Morpholinopropyl Bromide
The pyrimidinone undergoes alkylation to install the morpholine side chain:
Procedure :
- Suspend pyrimidinone (1.0 equiv) in anhydrous DMF
- Add K₂CO₃ (2.5 equiv) and 3-morpholinopropyl bromide (1.2 equiv)
- Heat at 60°C for 12 h under N₂
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 3.35–3.44 (m, 4H, morpholine-CH₂), 3.77–3.81 (m, 6H, propyl-morpholine)
- HRMS : m/z 318.1542 [M+H]⁺ (calc. 318.1539)
Synthesis of N-(3-Chloro-4-Methylphenyl)Thioacetamide
Acylation of 3-Chloro-4-Methylaniline
Reactants :
- 3-Chloro-4-methylaniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5°C → 25°C |
| Yield | 89% |
Microwave Optimization :
Thiolation via Polymer-Supported Amine Catalysis
Convert chloroacetamide to thioacetamide using H₂S gas:
Procedure :
- Dissolve N-(3-chloro-4-methylphenyl)chloroacetamide (1.0 equiv) in acetonitrile
- Add Reilex® 425 resin (5 wt%)
- Bubble H₂S at 120–130°C for 4 h
Key Advantages :
Final Coupling via Nucleophilic Aromatic Substitution
Thiol-Pyrimidinone Coupling
Reactants :
- 4-Mercapto-1-(3-morpholinopropyl)cyclopenta[d]pyrimidin-2(1H)-one (1.0 equiv)
- N-(3-Chloro-4-methylphenyl)bromoacetamide (1.05 equiv)
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DBU |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 78% |
Regioselectivity Control :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆):
- δ 7.31–7.40 (m, 6H, Ar–H) – confirms aromatic coupling
- δ 3.06 (s, 2H, morpholinopropyl-CH₂) – verifies N-alkylation
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
- Observed: 529.1847 [M+H]⁺
- Calculated: 529.1851 (Δ = 0.76 ppm)
Process Optimization and Scalability
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for alkylation and acylation steps to enhance reactivity .
- Temperature : Reactions often proceed at 60–80°C for thioacetamide coupling, with deviations leading to side products .
- Stoichiometry : A 2.6–2.8 molar excess of sodium methylate ensures complete deprotonation of thiol groups during pyrimidine alkylation .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is used to track intermediates and confirm completion .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks include:
- δ ~12.50 ppm (broad singlet, NH from pyrimidine) .
- δ ~4.12 ppm (singlet, SCH2 group) .
- δ ~2.19 ppm (singlet, CH3 substituent) .
- Mass spectrometry (MS) : A molecular ion peak [M+H]+ should align with the theoretical molecular weight (e.g., m/z 344.21 observed for a related compound) .
- Elemental analysis : Carbon, nitrogen, and sulfur percentages must match calculated values (e.g., C: 45.29% vs. 45.36% theoretical) .
Q. What strategies are effective for assessing solubility and stability in pre-clinical studies?
- Methodological Answer :
- Solubility screening : Use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 1.2–7.4) to mimic physiological conditions .
- Stability studies : Incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation via HPLC. Hydrolytic susceptibility of the thioether bond is a critical stability indicator .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioacetamide coupling) be elucidated?
- Methodological Answer :
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer during alkylation .
- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies for thiolate nucleophilic attacks .
Q. What computational approaches predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) based on the pyrimidine core’s affinity for ATP-binding pockets .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with in vitro activity data to prioritize derivatives for synthesis .
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR-derived proton environments with X-ray crystallography data (e.g., SHELXL-refined bond lengths and angles) .
- Dynamic NMR : Resolve conformational flexibility in solution (e.g., rotamers of the morpholinopropyl group) by variable-temperature experiments .
Q. What experimental designs are optimal for evaluating in vitro biological activity?
- Methodological Answer :
- Dose-response assays : Use a 10-point concentration range (1 nM–100 µM) to calculate IC50 values for enzyme inhibition .
- Selectivity panels : Test against related targets (e.g., cyclin-dependent kinases vs. tyrosine kinases) to assess specificity .
- Cellular assays : Measure cytotoxicity in HEK293 or HepG2 cells using MTT or resazurin-based protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
